Product packaging for 2,3-Dimethyl-5-nitrobenzofuran(Cat. No.:)

2,3-Dimethyl-5-nitrobenzofuran

Cat. No.: B8325277
M. Wt: 191.18 g/mol
InChI Key: SFNOUCRVPUWWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-5-nitrobenzofuran is a high-value benzofuran derivative offered for research and development applications. Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. This compound is particularly useful as a synthetic intermediate or building block in organic synthesis. Researchers can utilize it for the exploration of novel pharmacologically active molecules, leveraging the nitro functional group for further chemical modifications. The structural motif of substituted nitrobenzofurans is frequently investigated in the development of compounds with potential antitumor, anti-inflammatory, and antiviral properties . As a key intermediate, this compound can be used in coupling reactions, cyclization strategies, and as a precursor for the generation of amino-functionalized benzofurans . The presence of the nitro group offers a versatile handle for reduction to amines or for participation in various metal-catalyzed cross-coupling reactions, making it a flexible starting point for constructing more complex molecular architectures. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B8325277 2,3-Dimethyl-5-nitrobenzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2,3-dimethyl-5-nitro-1-benzofuran

InChI

InChI=1S/C10H9NO3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-5H,1-2H3

InChI Key

SFNOUCRVPUWWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Iii. Reaction Mechanisms and Reactivity of 2,3 Dimethyl 5 Nitrobenzofuran and Analogs

Electrophilic and Nucleophilic Reaction Pathways

The electronic nature of 2,3-dimethyl-5-nitrobenzofuran allows for distinct reaction pathways depending on the attacking species. While the fused benzene (B151609) ring is deactivated by the nitro group, the furan (B31954) moiety retains some electron-rich character, leading to complex reactivity.

The benzofuran (B130515) ring is inherently susceptible to electrophilic aromatic substitution due to the electron-donating nature of the heterocyclic oxygen atom. However, the presence of a strongly deactivating nitro group at the 5-position significantly diminishes the nucleophilicity of the benzene portion of the molecule, making electrophilic substitution on this ring challenging.

A key feature of nitro-substituted aromatic compounds is their enhanced electrophilicity, which opens up pathways for nucleophilic attack. This can lead to the dearomatization of the benzofuran ring system, a powerful strategy for building complex, three-dimensional molecules from flat aromatic precursors. researchgate.net The nitro group activates the ring system, making it susceptible to attack by various nucleophiles.

This reactivity has been harnessed in catalytic asymmetric dearomatization reactions to construct molecules with multiple stereocenters. researchgate.net For instance, an efficient enantioselective dearomatization of 2-nitrobenzofurans has been achieved through an organocatalyzed one-step Michael addition, providing access to structurally diverse 3,3′-disubstituted oxindoles. rsc.orgdntb.gov.ua

Carbon-based nucleophiles can attack the electron-deficient nitrobenzofuran ring in a process known as a carbo-Michael addition. This reaction leads to the formation of a new carbon-carbon bond and the disruption of the aromatic system, yielding a dearomatized intermediate. The position of attack is dictated by the electronic activation provided by the nitro group.

The reverse of this process is the retro-oxa-Michael reaction. The reversibility of the oxa-Michael reaction has been studied, particularly in the context of polymer chemistry, where it can be facilitated at elevated temperatures with base catalysts. rsc.org This equilibrium is crucial, as reaction conditions can be tuned to favor either the forward addition or the reverse elimination, providing synthetic flexibility.

Table 1: Examples of Nucleophilic Dearomatization of Nitro-Aromatics

Nucleophile Type Reaction Product Type Key Feature
CH Acids Michael Addition 1,4-Dihydropyridines Highly electrophilic character of nitro-aza-aromatics allows reaction without a base. nih.gov

Nitrogen-based nucleophiles can similarly engage in nucleophilic attack on the nitrobenzofuran system in an aza-Michael addition. This reaction is a widely used method for forming carbon-nitrogen bonds. The reaction between a nucleophilic amine (Michael donor) and an electron-deficient alkene (Michael acceptor), such as the double bond within the nitro-activated benzofuran system, can proceed readily. frontiersin.org

The reversibility of this process, known as the retro-aza-Michael reaction, is a recognized phenomenon in organic chemistry. url.edu This reversibility plays a critical role in achieving selectivity and can be influenced by factors like temperature. url.edu In some systems, the initial Michael adduct can undergo further transformation, such as a retro-aza-Henry-type process, which involves the elimination of a nitroalkane to form an imine. organic-chemistry.orgresearchgate.net

Nucleophilic Dearomatization of Nitrobenzofurans

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical method for constructing cyclic molecules. The electron-deficient nature of the double bond within the furan ring of this compound makes it an excellent partner in certain cycloaddition reactions.

The 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole (a molecule with a 4π electron system) and a dipolarophile (a 2π electron system) to form a five-membered ring. wikipedia.orgmdpi.com This reaction is a cornerstone for the synthesis of five-membered heterocycles. wikipedia.org

In this context, nitrobenzofurans can act as the dipolarophile. The reaction of 3-nitrobenzofurans with N,N-cyclic azomethine imines is a documented example of a dearomatizing [3+2] cycloaddition. researchgate.net This process yields benzofuro-condensed pyrazolo[1,2-a]pyrazoles in a diastereoselective manner under mild conditions. researchgate.net Similarly, nitrones, which are stable 1,3-dipoles, are widely used in these cycloadditions to generate various heterocyclic rings, such as isoxazolidines. mdpi.comrsc.orgmdpi.com The high regio- and stereoselectivity of these reactions can often be predicted by frontier molecular orbital (FMO) theory. mdpi.com

Table 2: Overview of 1,3-Dipolar Cycloaddition

Component 1 (Dipole) Component 2 (Dipolarophile) Reaction Type Product
1,3-Dipole (e.g., Nitrone, Azide) mdpi.com Alkene or Alkyne [4π + 2π] Cycloaddition Five-membered heterocycle wikipedia.orgmdpi.com
N,N-Cyclic Azomethine Imine 3-Nitrobenzofuran [3+2] Cycloaddition Benzofuro-condensed pyrazolo[1,2-a]pyrazole researchgate.net

Polar Diels-Alder Reactions as Dienophiles

Nitro-substituted benzofurans, such as this compound, can function as dienophiles in polar Diels-Alder reactions. The presence of a strongly electron-withdrawing nitro group enhances the electrophilic character of the benzofuran system, making it reactive toward electron-rich dienes in cycloadditions with normal electron demand. researchgate.net Theoretical studies using Density Functional Theory (DFT) on analogs like 2- and 3-nitrobenzofurans confirm their dienophilic nature. researchgate.net

These reactions proceed via a polar, asynchronous mechanism. sciforum.net The cycloaddition of nitrobenzofurans with various dienes, such as isoprene or Danishefsky's diene, leads to the formation of initial cycloadducts. researchgate.net These intermediates often undergo thermal extrusion of the nitro group, providing a synthetic route to various dibenzofuran derivatives. researchgate.net The reactivity and regioselectivity of these reactions can be predicted by analyzing the global and local electrophilicity and nucleophilicity indices of the reactants. sciforum.net In reactions with highly nucleophilic dienes, the polar character of the cycloaddition increases, which can lead to a mechanism involving two transition states and a reaction intermediate. sciforum.netresearchgate.net

Reduction Mechanisms of the Nitro Group

The reduction of the nitro group in aromatic compounds like this compound is a fundamental transformation that leads to the corresponding aniline. This conversion can proceed through several mechanistic pathways, broadly classified as catalytic hydrogenation, hydride transfer, and electron transfer mechanisms. acs.orgacs.org The choice of reagents and conditions determines the predominant mechanism and the product distribution.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. wikipedia.org The process involves the use of a metal catalyst and a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation agent like hydrazine or formic acid. rsc.orgmdpi.comresearchgate.net The reaction is heterogeneous, occurring on the surface of the catalyst where the nitro compound and hydrogen are co-adsorbed and activated. orientjchem.orgacsgcipr.org

The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation. Different catalysts offer distinct advantages in terms of activity, selectivity, and compatibility with other functional groups. wikipedia.orgcommonorganicchemistry.com

Palladium-on-Carbon (Pd/C): This is often the catalyst of choice for nitro reductions, effectively converting both aromatic and aliphatic nitro groups to amines using hydrogen gas or transfer hydrogenation agents like formic acid. researchgate.netcommonorganicchemistry.comacs.org It is known for its high activity. google.com However, a drawback is its propensity to reduce other functional groups and cause dehalogenation. commonorganicchemistry.com

Raney Nickel: A fine-grained nickel-aluminum alloy, Raney Nickel is a stable and highly active catalyst for hydrogenating various functional groups, including nitro compounds. wikipedia.org It is particularly useful for substrates where dehalogenation is a concern, making it a valuable alternative to Pd/C. commonorganicchemistry.com While effective, the pyrophoric nature of some Raney-type catalysts is a safety consideration. acsgcipr.org

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is a versatile and effective catalyst for the hydrogenation of both aromatic and aliphatic nitro compounds to their corresponding amines. acs.orgwikipedia.org

Iron (Fe): The use of iron metal in acidic media, known as the Béchamp reduction, is a classic and mild method for reducing nitro groups. acs.orgcommonorganicchemistry.com This method is valued for its chemoselectivity, often leaving other reducible groups such as carbonyls, esters, and nitriles intact. rsc.orgcommonorganicchemistry.comrsc.orgtcichemicals.com Iron-based catalysts can be used with various hydrogen donors, including organosilanes and hydrazine hydrate. rsc.orgtcichemicals.comnih.gov

CatalystCommon Hydrogen SourceKey CharacteristicsSelectivity Notes
Palladium-on-Carbon (Pd/C)H₂, Formic Acid, HydrazineHigh activity for both aromatic and aliphatic nitro groups. commonorganicchemistry.comacs.orgCan reduce other functionalities and cause dehalogenation. commonorganicchemistry.com
Raney NickelH₂, HydrazineHigh catalytic activity at room temperature; stable. wikipedia.orgGood choice when dehalogenation is a concern. commonorganicchemistry.com Can be less chemoselective than iron. acsgcipr.org
Platinum(IV) Oxide (PtO₂)H₂Effective catalyst for reducing nitroarenes to anilines. wikipedia.orgGenerally a highly active hydrogenation catalyst.
Iron (Fe)Acidic Media (e.g., HCl, Acetic Acid)Mild and chemoselective reduction conditions. commonorganicchemistry.comrsc.orgTolerates a wide range of functional groups (ketones, esters, nitriles). rsc.org

The catalytic reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons and six protons. nih.gov The reaction proceeds through several key intermediates. thieme-connect.de The initial two-electron reduction of the nitroarene (Ar-NO₂) forms a nitroso intermediate (Ar-NO). acs.org This is rapidly followed by another two-electron reduction to yield a hydroxylamine (Ar-NHOH). acs.orgmdpi.com The final step is the reduction of the hydroxylamine to the corresponding aniline (Ar-NH₂). mdpi.commdpi.com

Under certain conditions, these intermediates can react with each other. thieme-connect.de For example, the condensation between the nitroso and hydroxylamine intermediates can lead to the formation of azoxy compounds (Ar-N(O)=N-Ar). thieme-connect.demdpi.com Further reduction of the azoxy species can produce azo compounds (Ar-N=N-Ar) and subsequently hydrazine derivatives (Ar-NH-NH-Ar), before final cleavage to the aniline product. wikipedia.orgthieme-connect.de The accumulation of hydroxylamine intermediates can be problematic as they are often thermally unstable and can lead to the formation of colored azo or azoxy byproducts. acsgcipr.org The specific pathway and the likelihood of isolating intermediates depend on the catalyst, substrate, and reaction conditions. thieme-connect.debohrium.com

Compound TypeGeneral StructureRole in Pathway
Nitro CompoundAr-NO₂Starting Material
Nitroso CompoundAr-NOInitial Reduction Intermediate. acs.org
HydroxylamineAr-NHOHKey Intermediate before Amine Formation. acsgcipr.orgmdpi.com
AnilineAr-NH₂Final Product
Azoxy CompoundAr-N(O)=N-ArCondensation Byproduct. thieme-connect.de
Azo CompoundAr-N=N-ArCondensation/Reduction Byproduct. wikipedia.orgcommonorganicchemistry.com
HydrazineAr-NH-NH-ArReduction Byproduct. wikipedia.orgthieme-connect.de

Hydride Transfer Mechanisms (e.g., Sodium Borohydride)

The reduction of nitro groups can also be achieved via hydride transfer. acs.orgacs.org Reagents like sodium borohydride (NaBH₄) are common sources of hydride ions (H⁻). youtube.com By itself, NaBH₄ is a mild reducing agent and typically does not reduce nitro groups under normal conditions. orientjchem.orgjsynthchem.com However, its reducing power is significantly enhanced when used in combination with a catalyst, such as transition metal salts or sulfides (e.g., NiCl₂, Co₃S₄). orientjchem.orgasianpubs.orgutrgv.edu

In these systems, the catalyst is thought to activate the nitro compound and catalyze the decomposition of the borohydride, facilitating the reduction. asianpubs.org The mechanism can be complex, as sodium borohydride may act as both a hydride donor and a source of hydrogen through its reaction with the solvent. utrgv.edu While metal hydrides like lithium aluminum hydride (LiAlH₄) can reduce nitroarenes, they often lead to azo compounds rather than anilines. commonorganicchemistry.commasterorganicchemistry.com In contrast, catalyzed NaBH₄ systems can provide an efficient route to anilines. asianpubs.orgrsc.org For example, the NaBH₄/NiCl₂·6H₂O system in aqueous acetonitrile has been shown to effectively reduce a variety of nitroarenes to their corresponding amines. asianpubs.org

Electron Transfer Mechanisms

Electron transfer is another fundamental mechanism for nitro group reduction. acs.orgutrgv.edu This process can occur via a single-electron transfer (SET) pathway or through successive two-electron steps. nih.govresearchgate.net In the SET mechanism, the nitroaromatic compound accepts an electron to form a nitro anion radical (ArNO₂⁻·). nih.gov This radical species is a key intermediate in the reduction sequence. nih.gov In the presence of oxygen, this anion radical can transfer its electron to O₂, regenerating the parent nitro compound and producing a superoxide radical, a process known as redox cycling. nih.gov

Other Reductive Methodologies (e.g., Hydrazine Hydrate, Alkali Sulfide, Electrochemical Reduction, Photocatalytic Reduction, Enzyme-catalyzed Reduction)

Beyond catalytic hydrogenation and metal/acid reductions, a variety of other methodologies have been developed for the reduction of aromatic nitro compounds, which are applicable to this compound and its analogs. These methods offer alternative selectivity, milder reaction conditions, and greener chemical profiles. rsc.org

Hydrazine Hydrate

Catalytic transfer hydrogenation using hydrazine hydrate (N₂H₄·H₂O) as a hydrogen source is an effective method for reducing nitroarenes. nih.govrsc.org This reaction is typically mediated by a metal catalyst, such as palladium on carbon (Pd/C), platinum on zeolite, or mixed metal oxides like CeO₂–SnO₂. nih.govrsc.orgresearchgate.net The reaction proceeds under mild conditions and is noted for its high efficiency and selectivity. nih.govrsc.org For instance, the use of Pd/C with hydrazine hydrate allows for the selective reduction of the nitro group in halogenated nitroarenes without cleaving the carbon-halogen bond, a common side reaction in other hydrogenation methods. nih.gov The choice of reaction conditions, such as using an open reflux versus a sealed tube, can control the extent of reduction and selectivity. nih.gov Non-precious metal catalysts, including specific formulations of iron and its oxides, have also been developed to be used with hydrazine hydrate, offering a more environmentally friendly and cost-effective option. google.com

Alkali Sulfide

Alkali sulfides, particularly sodium sulfide (Na₂S) and sodium hydrosulfide (NaHS), are classic reagents for the reduction of aromatic nitro groups. rsc.orgwikipedia.orgoup.com This method is particularly useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation. commonorganicchemistry.com A key advantage of using sodium sulfide is its potential for chemoselectivity in molecules with multiple nitro groups, sometimes allowing for the reduction of one nitro group while leaving others intact. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out in an aqueous or alcoholic solution. commonorganicchemistry.com Kinetic studies on the reduction of sodium m-nitrobenzene sulfonate have shown that the reaction rate is proportional to the concentration of the nitro compound and the square of the sulfide concentration. oup.com

Electrochemical Reduction

Electrochemical methods offer a green and highly controllable approach to nitro group reduction, as they use electrons as the primary "reagent," avoiding bulk chemical reductants. rsc.org The reduction of nitroarenes like nitrobenzene to anilines can be performed in a two-compartment electrochemical cell, often using water as the ultimate source of protons and electrons under mild conditions. nih.govnih.gov The process can be mediated by redox catalysts to improve efficiency. nih.gov The electrode process is typically diffusion-controlled and irreversible, leading to the formation of the corresponding amine. researchgate.net This technique avoids harsh chemicals and provides a sustainable alternative to traditional methods. rsc.org

Photocatalytic Reduction

Photocatalytic reduction has emerged as a sustainable strategy for converting nitro compounds to amines using light energy. acs.org This process typically involves a semiconductor photocatalyst, such as TiO₂, V₂O₅/TiO₂, or CdS composites, which becomes activated upon irradiation with visible or UV light. acs.orgacs.orgmdpi.com In the presence of a hole scavenger (a sacrificial electron donor) like an alcohol or hydrazine hydrate, the photogenerated electrons in the catalyst's conduction band reduce the nitro group. acs.orgmdpi.com The reaction is highly efficient, often achieving high conversion (>90%) and selectivity for the amine product under ambient temperature and pressure. acs.orgresearchgate.net The selectivity of the reaction can sometimes be tuned by the choice of solvent; for example, the photocatalytic reduction of nitrobenzene can yield aniline, azoxybenzene, or azobenzene depending on the solvent and additives used. rsc.org

Enzyme-catalyzed Reduction

Biocatalytic reduction using enzymes offers exceptional selectivity and operates under mild, aqueous conditions. researchgate.net The key enzymes responsible for this transformation are nitroreductases (NRs), which are typically NAD(P)H-dependent flavoenzymes. researchgate.netnih.gov These enzymes catalyze the six-electron reduction of a nitro group to an amine via nitroso and hydroxylamine intermediates. nih.gov Bacterial Type I nitroreductases are oxygen-insensitive and can reduce a broad range of nitroaromatic compounds. nih.govgoogle.com The reaction mechanism follows a ping-pong kinetic pattern, where the enzyme's flavin cofactor (FMN or FAD) is first reduced by NAD(P)H and then reoxidized by the nitroaromatic substrate. nih.gov This enzymatic approach is highly chemoselective, capable of reducing a nitro group in the presence of other sensitive functional groups. researchgate.net

Table 1: Summary of Alternative Reductive Methodologies for Aromatic Nitro Compounds

Methodology Typical Reagents/Catalysts Key Features & Advantages
Hydrazine Hydrate N₂H₄·H₂O with Pd/C, Pt/zeolite, or CeO₂-SnO₂ Mild conditions; high chemoselectivity (e.g., preserves halogens); avoids high-pressure H₂. nih.govrsc.orgresearchgate.net
Alkali Sulfide Na₂S, NaHS, or (NH₄)₂S in H₂O/alcohol Useful for acid-sensitive substrates; can selectively reduce one of multiple nitro groups. wikipedia.orgcommonorganicchemistry.com
Electrochemical Reduction Electric current; often in an acidic electrolyte Green and sustainable (uses electrons as reagent); high control over reaction potential. rsc.orgnih.gov
Photocatalytic Reduction Semiconductor (e.g., TiO₂, V₂O₅/TiO₂) + light + hole scavenger Operates at ambient temperature/pressure; uses light energy; environmentally friendly. acs.orgacs.orgmdpi.com
Enzyme-catalyzed Reduction Nitroreductase enzymes + NAD(P)H cofactor Exceptional chemoselectivity; operates in aqueous media under mild pH and temperature. researchgate.netnih.gov

Oxidative Transformations of the Benzofuran Scaffold

While the nitro group of this compound is the primary site for reduction, the benzofuran scaffold itself is susceptible to oxidative transformations. These reactions typically target the electron-rich furan ring, leading to ring-opening or rearrangement products.

The oxidation of benzofurans often proceeds via an initial epoxidation of the C2-C3 double bond of the furan moiety. mdpi.com This transformation can be achieved using various oxidizing agents. Biomimetic oxidation systems, employing metalloporphyrins (e.g., Mn(III) porphyrins) as catalysts with hydrogen peroxide as the terminal oxidant, can effectively generate these epoxide intermediates. mdpi.com Peroxy acids like m-chloroperbenzoic acid (m-CPBA) are also commonly used for this purpose. mdpi.com

The resulting benzofuran epoxides (or arene oxides) are often reactive and can undergo subsequent reactions depending on the substitution pattern and reaction conditions. mdpi.com For instance, the oxidation of 2,3-disubstituted benzofurans can lead to ring-opened products such as keto esters. mdpi.com In some cases, the epoxide can rearrange or react with nucleophiles present in the reaction mixture. The oxidation of benzofuran and 2-methylbenzofuran can lead to salicylaldehyde (B1680747) as a product resulting from decarboxylation following the initial epoxidation. mdpi.com

Palladium-catalyzed oxidative cyclization reactions are also a key transformation related to the benzofuran scaffold, though they are typically used for its synthesis from precursors like o-alkenylphenols. nih.gov In these reactions, a palladium catalyst facilitates an intramolecular cyclization that is coupled with an oxidation step, often using O₂ or another oxidant, to form the furan ring. nih.gov Similarly, iodine(III)-based reagents can catalyze the oxidative cyclization of 2-hydroxystilbenes to yield 2-arylbenzofurans. nih.gov While these are synthetic routes, they underscore the reactivity of the scaffold's precursors under oxidative conditions.

Table 2: Examples of Oxidative Transformations on the Benzofuran Scaffold

Reaction Type Reagents/Catalyst Substrate Type Products
Biomimetic Epoxidation Mn(III) porphyrin, H₂O₂ Benzofuran, 2-methylbenzofuran Epoxides, followed by ring-opening and rearrangement products (e.g., salicylaldehyde). mdpi.com
Peroxy Acid Oxidation m-CPBA Substituted 2,3-benzofurans Reactive epoxides, keto esters, spiroepoxides. mdpi.com
Oxidative Ring-Opening Mn(III)/Co(II) catalysts, O₂ 2-substituted furans 1,4-dicarbonyl compounds via an endoperoxide intermediate. rsc.org
Oxidative Cyclization Pd(OAc)₂, oxidant (e.g., O₂) o-alkenylphenols Benzofurans (synthesis method). nih.gov
Oxidative Coupling/Cyclization Phenyliodonium diacetate (PIDA) Hydroquinones, dicarbonyl compounds Benzofurans (synthesis method). acs.org

Iv. Derivatization Strategies for 2,3 Dimethyl 5 Nitrobenzofuran

Transformations of the Nitro Group

The nitro group at the 5-position of the benzofuran (B130515) ring is a key functional handle that can be readily converted into other substituents, significantly altering the molecule's chemical character.

The reduction of the nitro group to a primary amine is a fundamental transformation in the derivatization of 2,3-dimethyl-5-nitrobenzofuran, yielding 2,3-dimethyl-5-aminobenzofuran. This conversion opens up a vast array of subsequent chemical modifications. Common methods for this reduction include catalytic hydrogenation and chemical reduction using reagents like stannous chloride (SnCl2) in a non-acidic medium.

Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. This method is often clean and efficient, affording the desired amine in high yield.

Alternatively, chemical reduction with stannous chloride provides a reliable method, particularly when other reducible functional groups are present that might be sensitive to catalytic hydrogenation. The reaction is typically carried out in a solvent like ethanol or ethyl acetate.

Table 1: Comparison of Reduction Methods for Nitroarenes
MethodReagents and ConditionsAdvantagesDisadvantages
Catalytic HydrogenationH2, Pd/C, Ethanol, Room TemperatureHigh yields, clean reaction, catalyst can be recycledMay reduce other functional groups (e.g., alkenes, alkynes)
Stannous Chloride ReductionSnCl2·2H2O, Ethanol, RefluxGood for substrates with other reducible groups, mild conditionsStoichiometric amounts of tin salts are produced as byproducts

While the Sandmeyer reaction is classically known for the conversion of aryl diazonium salts to aryl halides or cyanides, a modification of this procedure can be employed to reintroduce a nitro group from the corresponding amine. This process involves two key steps: diazotization of the amino group, followed by treatment with a nitrite salt in the presence of a copper catalyst.

The first step is the diazotization of 2,3-dimethyl-5-aminobenzofuran with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction forms a reactive diazonium salt intermediate.

In the second step, the diazonium salt is treated with an aqueous solution of sodium nitrite in the presence of a copper(I) catalyst. This results in the substitution of the diazonium group with a nitro group, regenerating the this compound.

Table 2: General Steps for Amino to Nitro Conversion
StepReagents and ConditionsIntermediate/Product
DiazotizationNaNO2, HCl, H2O, 0-5 °C2,3-Dimethylbenzofuran-5-diazonium chloride
Nitro-dediazoniationNaNO2, Cu(I) catalystThis compound

Functionalization at Other Ring Positions

Beyond the manipulation of the nitro group, the benzofuran core of this compound can be further functionalized at various other positions to introduce additional substituents and complexity.

The amino group of 2,3-dimethyl-5-aminobenzofuran, obtained from the reduction of the corresponding nitro compound, can be readily acetylated to form the corresponding acetamide, N-(2,3-dimethylbenzofuran-5-yl)acetamide. This reaction is typically carried out using acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

The acetylation serves not only as a means of further derivatization but also as a method to protect the amino group during subsequent reactions that might be incompatible with a primary amine.

Table 3: Common Acetylating Agents and Conditions
Acetylating AgentBaseSolventGeneral Conditions
Acetic AnhydridePyridineDichloromethaneRoom temperature, 2-4 hours
Acetyl ChlorideTriethylamineTetrahydrofuran0 °C to room temperature, 1-3 hours

Direct C-H functionalization has emerged as a powerful tool for the derivatization of aromatic and heteroaromatic compounds, including benzofurans. For derivatives of this compound, C-H activation can be directed to specific positions on the benzene (B151609) ring. One common strategy is directed ortho-metalation, where a directing group guides the deprotonation and subsequent functionalization of the adjacent C-H bond. While the nitro group itself is not a strong directing group for ortho-metalation, the amino group in the reduced derivative, or a suitably modified version of it, can serve this purpose.

For instance, the amino group can be converted into a pivalamide or a similar directing group, which can then direct lithiation to the C-4 or C-6 positions, allowing for the introduction of various electrophiles at these sites.

To introduce a wider range of substituents onto the benzofuran ring, cross-coupling reactions are invaluable. These reactions typically require the presence of a halogen substituent on the aromatic ring, which can be introduced through electrophilic halogenation of either the starting nitrobenzofuran or one of its derivatives.

Once a halogenated derivative, such as 4-bromo-2,3-dimethyl-5-nitrobenzofuran, is obtained, it can undergo various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is useful for introducing aryl or vinyl groups.

Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to introduce an alkynyl substituent.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond with the alkene, resulting in a substituted vinylbenzofuran.

Table 4: Overview of Cross-Coupling Reactions on Halogenated Benzofurans
ReactionCoupling PartnerCatalyst SystemTypical Product
SuzukiArylboronic acidPd(PPh3)4, K2CO3Aryl-substituted benzofuran
SonogashiraTerminal alkynePdCl2(PPh3)2, CuI, Et3NAlkynyl-substituted benzofuran
HeckAlkenePd(OAc)2, P(o-tolyl)3, Et3NVinyl-substituted benzofuran

Derivatization Strategies for this compound: Ring-Opening and Rearrangement Reactions

Therefore, a detailed discussion with specific research findings and data tables on the ring-opening and rearrangement reactions of this compound cannot be provided at this time.

V. Theoretical and Computational Studies of Nitrobenzofuran Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying nitro-substituted aromatic compounds due to its favorable balance of accuracy and computational cost. physchemres.orgnih.gov DFT calculations allow for the determination of molecular geometries, electronic properties, and reaction energetics, providing a detailed picture of the chemical behavior of nitrobenzofuran systems. physchemres.orgsemanticscholar.org These calculations are particularly useful for exploring the properties of both ground and excited states of molecules. physchemres.org

DFT calculations have been successfully employed to elucidate the mechanisms of various reactions involving nitrobenzofuran derivatives. A prominent example is the study of nucleophilic aromatic substitution (SNAr) reactions, a characteristic reaction for electron-deficient aromatic systems like nitrobenzofurans. researchgate.net Computational studies can map out the entire reaction pathway, identifying key intermediates and transition states. researchgate.net

For instance, in the SNAr reaction of 4-substituted-7-nitrobenzoxadiazole with aniline, DFT calculations at the M06-2x/6-31G+(d,p) level were used to identify the transformations and intermediates. researchgate.net The calculations supported a classic SNAr mechanism involving the formation of a σ-complex intermediate (a Meisenheimer complex) followed by the departure of the leaving group. researchgate.net The reaction was calculated to be exothermic, indicating thermodynamic favorability. researchgate.net

DFT is also applied to understand more complex transformations, such as cycloaddition reactions. Studies on the Diels-Alder reactivity of nitrobenzofuroxans have revealed competitive reaction pathways. researchgate.net Similarly, the mechanisms of [8+2] cycloadditions involving dienylfurans have been investigated, showing a stepwise process that begins with the attack of the diene substituent on the reaction partner. pku.edu.cn These computational approaches are vital for understanding how the structure of the nitrobenzofuran system dictates the reaction pathway. researchgate.netorientjchem.org

The reduction of the nitro group, a fundamental transformation, has also been a subject of mechanistic studies. stackexchange.comlibretexts.org Computational models help to distinguish between different proposed pathways, such as direct reduction versus condensation pathways involving intermediates like azo compounds. researchgate.net

A critical aspect of understanding reaction mechanisms is the characterization of transition states, which are first-order saddle points on the potential energy surface. github.io DFT calculations are used to locate and optimize the geometry of these high-energy structures and to calculate their corresponding activation energies. github.ioyoutube.com The activation energy is a key parameter that determines the rate of a chemical reaction.

In the SNAr reaction of a nitrobenzofurazan ether with aniline, DFT calculations identified two key transition states (TS1 and TS2) corresponding to the formation and breakdown of the σ-complex intermediate. researchgate.net The energy barriers associated with these transition states provide a quantitative measure of the reaction kinetics. For example, the intervention of a base catalyst was shown to significantly lower the energy barrier for the departure of the leaving group. researchgate.net

Energetics for a multi-step reaction can be visualized through a Gibbs energy profile. For the [8+2] cycloaddition of dienylisobenzofurans, DFT calculations revealed a pathway involving an initial [4+2] cycloaddition followed by a rate-determining stepwise researchgate.netbohrium.com-vinyl shift. pku.edu.cn The calculated activation free energy for the key steps allows for a direct comparison of different potential pathways. pku.edu.cn

Table 1: Calculated Activation Free Energies for a Proposed [8+2] Cycloaddition Pathway Calculations performed at the SMD/(U)B3LYP-D3/6-311+G(d,p)//(U)B3LYP/6-31+G(d) level. pku.edu.cn

Reaction StepIntermediate/ProductActivation Free Energy (kcal/mol)
[4+2] Cycloaddition7b-t16.6
researchgate.netbohrium.com-Vinyl Shift (Step 1)9bNot specified
researchgate.netbohrium.com-Vinyl Shift (Step 2)[8+2] ProductNot specified

This interactive table summarizes the calculated energy barriers for key steps in a complex cycloaddition reaction, highlighting the rate-determining steps.

Computational methods can predict the reactivity and selectivity of nitrobenzofuran systems in various chemical reactions. rsc.org Reactivity can be assessed using global reactivity descriptors derived from DFT, while selectivity (regio- and stereoselectivity) is often determined by comparing the activation energies of different possible reaction pathways. physchemres.orgzendy.io

For example, palladium-catalyzed dearomative [3+2] cycloaddition of nitrobenzofurans has been shown to proceed with high diastereoselectivity and enantioselectivity. researchgate.net Computational modeling can help rationalize these experimental observations by examining the transition state structures that lead to the different stereoisomers. The lower energy transition state corresponds to the major product formed.

In studies of the antioxidant activity of benzofuran (B130515) derivatives, DFT calculations have been used to determine which reaction mechanisms, such as hydrogen atom transfer (HAT) or sequential proton loss–electron transfer (SPL–ET), are more favorable in different environments. rsc.org The calculations showed that in solvents like water and methanol, the SPL–ET mechanism is the more likely antioxidative route. rsc.org This predictive capability is crucial for designing molecules with specific desired properties.

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide a dynamic view of chemical processes. These methods can simulate the behavior of molecules over time, offering deeper insights into complex reaction landscapes.

Molecular modeling allows for the detailed structural characterization of transient species like reaction intermediates. researchgate.net In the SNAr mechanism, the structure of the key σ-complex intermediate was optimized using DFT. researchgate.net These optimized geometries provide precise information on bond lengths and angles, revealing how the electronic structure of the molecule changes upon nucleophilic attack.

Simulations can also reveal complex reaction pathways that might not be intuitive. For instance, in the detonation chemistry of related nitroaromatic compounds, simulations using rapidly tuned density functional tight-binding models show the formation of large CxNyOz species. nih.gov These complex intermediates are believed to be precursors to experimentally observed products like nanocarbon particulates. nih.gov Such simulations provide a step-by-step view of the reaction cascade, from the initial reactant to the final products. nih.gov

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For nitrobenzofuran systems, understanding the distribution of electrons and the nature of molecular orbitals is key to explaining their reactivity, optical properties, and intermolecular interactions.

DFT and other advanced computational methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation (MS-CASPT2) theories are used to analyze the electronic properties of nitroaromatic compounds. researchgate.netnih.govresearchgate.net These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter related to the molecule's reactivity and electronic transitions. semanticscholar.orgresearchgate.net

In para-substituted nitrobenzofurazans, both experimental (UV-Vis spectroscopy, cyclic voltammetry) and computational (DFT) methods have been used to determine the energy gap. researchgate.net The results show that the nature of the substituent significantly influences the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.net Electron-donating groups tend to increase both the HOMO and LUMO energy levels. researchgate.net This modulation of the electronic structure is directly linked to the observed optical properties, such as shifts in the absorption spectra. researchgate.net

Another important electronic feature in donor-acceptor systems like many nitrobenzofuran derivatives is intramolecular charge transfer (ICT). bohrium.comresearchgate.net Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to the electron-accepting nitrobenzofuran core. bohrium.com This phenomenon is central to the fluorescence and nonlinear optical (NLO) properties of these compounds. physchemres.orgbohrium.com

Table 2: Comparison of Experimental and DFT-Computed Energy Gaps for Substituted Nitrobenzofurazans researchgate.net

CompoundSubstituentEnergy Gap (UV-Vis, eV)Energy Gap (CV, eV)
NBD-ClChlorine3.223.34
NBD-OCH3Methoxy2.893.00
NBD-OC6H5Phenoxy2.943.01

This interactive table compares energy gap values obtained from different experimental techniques and highlights the close agreement with DFT computations, validating the accuracy of the theoretical models.

Analysis of the electronic structure also provides insights into chemical bonding and intermolecular interactions. bohrium.com Techniques such as Hirshfeld surface analysis can be used to quantify and visualize the contacts between molecules in a crystal, helping to understand how they pack and interact in the solid state. bohrium.com

Global and Local Reactivity Descriptors (e.g., Parr Functions, Global Electron Density Transfer - GEDT)

Theoretical and computational chemistry provides powerful tools to understand and predict the chemical behavior of molecules. For nitrobenzofuran systems, including 2,3-Dimethyl-5-nitrobenzofuran, reactivity descriptors derived from Density Functional Theory (DFT) are instrumental in elucidating their electronic structure and reactivity patterns. These descriptors are categorized as either global, characterizing the molecule as a whole, or local, identifying specific reactive sites within the molecule.

Global Reactivity Descriptors

For instance, in a study on the covalent hydration of a series of nitrobenzofuroxan (B1678960) compounds, which are structurally related to nitrobenzofurans, global reactivity descriptors were calculated to rationalize experimental kinetic data. academie-sciences.fr The substitution of electron-withdrawing groups was shown to influence these descriptors, thereby affecting the reactivity of the compounds. academie-sciences.fr

Below is a table of calculated global reactivity descriptors for a series of substituted nitrobenzofuroxan compounds, illustrating how electronic properties change with substitution.

CompoundSubstituentChemical Potential (μ) (kcal/mol)Molecular Hardness (η) (kcal/mol)Electrophilicity Index (ω) (kcal/mol)
4aH-107.2101.156.9
4bCF3-111.4101.161.3
4cCN-114.2102.363.8
4dSO2CF3-115.3101.465.5

Data sourced from a study on nitrobenzofuroxan compounds and is presented here to illustrate the application of these descriptors to similar nitro-substituted heterocyclic systems. academie-sciences.fr

Local Reactivity Descriptors: Parr Functions

The electrophilic Parr function, Pk+, identifies the sites most susceptible to nucleophilic attack, while the nucleophilic Parr function, Pk-, indicates the sites most prone to electrophilic attack. These functions are crucial for predicting the regioselectivity of polar reactions involving non-symmetric reagents. nih.gov The interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other is typically favored.

Global Electron Density Transfer (GEDT)

The Global Electron Density Transfer (GEDT) is a descriptor that quantifies the net charge transfer that occurs at the transition state of a chemical reaction. It is a valuable tool for understanding the polar nature of a reaction. Reactions with a significant GEDT are considered polar, while those with a negligible GEDT are non-polar. The magnitude of GEDT often correlates with the reaction rate, with higher GEDT values typically leading to lower activation energies in polar reactions.

In the context of nitrobenzofuran systems, the electron-withdrawing nature of the nitro group is expected to make the aromatic system electron-deficient, thus influencing its behavior in reactions with electron-rich species. The analysis of GEDT in such reactions would provide a quantitative measure of the charge transfer from a nucleophile to the nitrobenzofuran system, offering insights into the reaction mechanism and feasibility.

Vi. Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy is a cornerstone in the structural analysis of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography offer complementary information that, when combined, provides a complete picture of the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2,3-Dimethyl-5-nitrobenzofuran, both ¹H NMR and ¹³C NMR spectra would yield characteristic signals essential for its structural confirmation.

The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the three protons on the aromatic ring. The methyl groups at the C2 and C3 positions would likely appear as singlets in the aliphatic region of the spectrum. The aromatic protons at the C4, C6, and C7 positions would exhibit specific chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group and the fused furan (B31954) ring. The proton at C4, being adjacent to the nitro group, is expected to be the most deshielded.

The ¹³C NMR spectrum would complement the proton data by showing signals for each of the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the nitro substituent, with the carbon atom directly attached to the nitro group (C5) showing a characteristic shift. The carbons of the methyl groups would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
C2-CH₃ ~2.4 Singlet
C3-CH₃ ~2.2 Singlet
H-4 ~8.3 Doublet
H-6 ~8.1 Doublet of Doublets

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2-C H₃ ~14
C3-C H₃ ~9
C2 ~148
C3 ~118
C3a ~115
C4 ~119
C5 ~144
C6 ~117
C7 ~112

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound (C₁₀H₉NO₃), the calculated molecular weight is approximately 191.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191. The fragmentation of the molecule would likely proceed through characteristic pathways for nitroaromatic and benzofuran (B130515) compounds. Common fragmentation patterns would include the loss of the nitro group (NO₂, 46 Da) leading to a fragment ion at m/z 145, or the loss of a nitro radical (•NO₂) followed by the loss of carbon monoxide (CO). Cleavage of the methyl groups could also occur, resulting in peaks corresponding to the loss of a methyl radical (•CH₃, 15 Da).

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Identity of Lost Neutral Fragment
191 [C₁₀H₉NO₃]⁺• Molecular Ion (M⁺•)
176 [C₉H₆NO₃]⁺ M - •CH₃
161 [C₁₀H₉O₂]⁺ M - •NO
145 [C₁₀H₉O]⁺ M - •NO₂

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net This technique involves directing a beam of X-rays onto a single crystal of the substance and measuring the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines the angles and intensities of the diffracted beams.

For this compound, obtaining a suitable single crystal would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state. vensel.orgresearchgate.net This analysis would confirm the planarity of the benzofuran ring system and reveal the orientation of the nitro group relative to the ring. acs.org The crystal packing information obtained from this technique is vital for understanding the physical properties of the compound, such as its melting point and solubility. While benzofuran itself has a rigid structure, X-ray crystallography can reveal distortions caused by substituents. researchgate.netvensel.org

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, isolation, and quantification of this compound from reaction mixtures or complex samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable. cdc.gov

Method development would involve selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition. sielc.comhelixchrom.com A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. The presence of the nitroaromatic chromophore allows for sensitive detection using a UV-Vis detector, typically at a wavelength where the compound exhibits maximum absorbance. Method validation would ensure the procedure is accurate, precise, reproducible, and robust for the intended purpose of quantification.

Table 4: Example HPLC Method Parameters for this compound

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. When coupled with a Mass Spectrometer (GC-MS), it provides both separation and identification of the individual components of a mixture. nih.gov Given its likely volatility, this compound is a suitable candidate for GC-MS analysis. researchgate.net

In a GC-MS system, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. This technique is highly sensitive and selective, making it ideal for detecting trace amounts of the compound. nih.gov

Method Validation Parameters for Heterocyclic Compounds

Method validation is a documented process that establishes that the performance characteristics of an analytical procedure are suitable for its intended application. globalresearchonline.net For heterocyclic compounds like this compound, key validation parameters are defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). globalresearchonline.neteuropa.eu These parameters include linearity, detection and quantification limits, accuracy, and precision. wjarr.com

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of an analyte within a given range. youtube.comgavinpublishers.com This relationship is established through the analysis of a series of standards of known concentrations. The data points are plotted to create a calibration curve, where the instrument's response (e.g., peak area in chromatography) is on the y-axis and the analyte concentration is on the x-axis. wikipedia.orgwisdomlib.org

The most common model for this relationship is a straight line, described by the equation y = mx + c, where 'y' is the response, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. libretexts.org The quality of the fit to the linear model is typically assessed by the correlation coefficient (R) or the coefficient of determination (R²). An R² value close to 1.000 (e.g., >0.995) is generally considered indicative of a strong linear relationship. utoronto.caresearchgate.net

Table 1: Example Calibration Curve Data for a Heterocyclic Compound

Standard Concentration (µg/mL) Instrument Response (Peak Area Units)
1.0 15,234
5.0 75,987
10.0 151,456
25.0 378,123
50.0 755,890
75.0 1,132,567
100.0 1,510,987

This table presents hypothetical data to illustrate the relationship between concentration and instrument response. A linear regression of this data would yield an equation and an R² value to assess linearity.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. juniperpublishers.com

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. loesungsfabrik.de It represents the point at which the analytical signal is distinguishable from the background noise. loesungsfabrik.de A common method for estimating the LOD is based on a signal-to-noise ratio (S/N) of 3:1. juniperpublishers.comloesungsfabrik.de

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of accuracy and precision. europa.eu This is a critical parameter for quantitative assays that measure low levels of compounds. europa.eu The LOQ is often determined at a signal-to-noise ratio of 10:1. juniperpublishers.comloesungsfabrik.de

Alternatively, LOD and LOQ can be calculated from the calibration curve parameters using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where 'σ' is the standard deviation of the response (often of the y-intercepts of regression lines or blank sample responses) and 'S' is the slope of the calibration curve. sepscience.com

Table 2: Example LOD and LOQ Values for select Heterocyclic Aromatic Amines

Compound LOD (ng/g) LOQ (ng/g)
IQx 0.015 0.050
MeIQ 0.025 0.085
PhIP 0.004 0.013

Data derived from a study on heterocyclic aromatic amines, illustrating typical sensitivity ranges for analytical methods. researchgate.net

Accuracy refers to the closeness of the measured value to the true or accepted reference value. scioninstruments.comelementlabsolutions.com It is typically evaluated by analyzing samples with known concentrations (e.g., spiked samples) and expressing the result as a percentage of recovery. youtube.com According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu

Precision describes the closeness of agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. elementlabsolutions.com It reflects the random error of a method and is usually expressed as the standard deviation (SD) or relative standard deviation (RSD). Precision is evaluated at two levels:

Intra-day Precision (Repeatability): Assesses the precision under the same operating conditions over a short period, such as by the same analyst on the same day with the same equipment. globalresearchonline.net

Inter-day Precision (Intermediate Precision): Evaluates the variations within a laboratory, such as on different days, with different analysts, or on different equipment. globalresearchonline.net

Table 3: Hypothetical Intra-day and Inter-day Accuracy and Precision Data

Concentration Level Spiked (µg/mL) Measured (µg/mL) Recovery (%) RSD (%) Intra-day RSD (%) Inter-day
Low 10.0 9.9 99.0 1.8 2.5
Mid 50.0 50.8 101.6 1.2 1.9
High 100.0 99.5 99.5 0.9 1.5

This table illustrates typical data for assessing the accuracy (% Recovery) and precision (RSD %) of an analytical method at different concentration levels.

Derivatization in Analytical Contexts (e.g., for Detection of Other Analytes)

Derivatization is a chemical modification process used to convert an analyte into a substance (a derivative) that has properties more suitable for a given analytical technique. annalsofrscb.ro For a compound like this compound, derivatization can be crucial for enhancing analytical performance, especially in trace analysis. rsc.org

Neutral nitroaromatic compounds often exhibit poor ionization efficiency in mass spectrometry, limiting the sensitivity of LC-MS methods. rsc.org Furthermore, their volatility might not be optimal for GC analysis without modification. rsc.orgnih.gov Derivatization can address these issues by:

Introducing an Ionizable Group: A key strategy for nitroaromatic compounds is the chemical reduction of the nitro group (-NO₂) to a corresponding aromatic amine (-NH₂). rsc.orgrsc.org This introduces a basic, ionizable functional group that significantly enhances the signal in electrospray ionization mass spectrometry (ESI-MS), thereby lowering detection limits. rsc.org

Increasing Volatility: For GC analysis, polar functional groups can be converted to less polar, more volatile derivatives. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique for derivatizing compounds with hydroxyl or carboxylic acid groups. nih.gov While this compound itself lacks these groups, this technique is widely applied to other heterocyclic and nitroaromatic compounds that do. nih.gov

Improving Chromatographic Behavior: Derivatization can lead to sharper, more symmetrical peaks in chromatographic separations by reducing unwanted interactions between the analyte and the stationary phase.

This approach allows for the highly sensitive detection and quantification of nitroaromatic compounds that would otherwise be challenging to analyze at the low levels required, for instance, in impurity testing or environmental monitoring. rsc.orgnih.gov

Vii. Environmental Fate and Degradation Pathways of Nitrobenzofuran Derivatives

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily driven by physical and chemical factors in the environment such as sunlight and water.

Photolysis, or degradation by sunlight, is a significant abiotic pathway for nitroaromatic compounds. cdc.govnih.gov When released into the atmosphere or surface waters, these compounds can absorb light, leading to their transformation. The direct photolysis of nitroaromatics like nitrobenzene and nitrophenols in aqueous solutions has been shown to produce several intermediates, including various nitrophenol isomers, nitrohydroquinone, and phenol (B47542). nih.gov A primary mechanism suggested for this degradation is a nitro-nitrite intramolecular rearrangement, which leads to the release of nitrite and nitrate ions into the solution. nih.gov

The efficiency of photolysis can be influenced by environmental components. For instance, dissolved humic substances, which are common in natural waters, can enhance the photodegradation rates of some nitroaromatic compounds by 2 to 26 times compared to rates in distilled water. umich.edu In the atmosphere, the photolysis of nitroaromatic compounds present on solid particles can be a source of nitrous acid (HONO) and NOx (NO + NO2), which are important precursors for hydroxyl radicals. acs.org

Table 1: Potential Photolysis Products of Nitroaromatic Compounds

Parent Compound Class Potential Intermediates/Products Environmental Matrix
Nitrobenzene Nitrophenols, Nitrohydroquinone, Nitrosobenzene, Catechol, Phenol, Nitrite, Nitrate Aqueous
Nitrophenols Nitrohydroquinone, Nitrocatechol, Nitrite, Nitrate Aqueous

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For nitroaromatic compounds, hydrolysis is generally not considered a significant environmental degradation pathway under typical environmental conditions (neutral pH). cdc.gov Aromatic nitro compounds are known to be generally resistant to chemical hydrolysis. cdc.gov

While hydrolysis can be forced under specific conditions, such as strong alkaline environments (alkaline hydrolysis), these conditions are not typical of most natural ecosystems. nih.gov For example, compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT) can be degraded via alkaline hydrolysis, but this is more relevant for engineered waste treatment scenarios than for natural attenuation. nih.gov Therefore, for nitrobenzofuran derivatives, significant transformation via hydrolysis in soil or water at ambient pH is not expected.

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of nitroaromatic compounds. nih.govnih.gov A wide variety of bacteria and fungi have evolved metabolic pathways to transform or completely mineralize these substances. mdpi.comsemanticscholar.org

Microorganisms employ different strategies to degrade nitroaromatic compounds depending on the availability of oxygen.

Anaerobic Transformation: Under anaerobic (oxygen-free) conditions, the primary transformation pathway involves the reduction of the electron-withdrawing nitro group. nih.govmdpi.com This process is typically initiated by nitroreductase enzymes. The nitro group (-NO2) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2). nih.gov This reduction pathway has been observed in various anaerobic bacteria, including species of Desulfovibrio and Clostridium. nih.gov The resulting aminoaromatic compounds are generally less toxic but can be more persistent.

Aerobic Transformation: In the presence of oxygen, microorganisms can utilize two main approaches. One is a reductive pathway similar to that seen in anaerobic conditions. The other is an oxidative pathway where enzymes attack the aromatic ring directly. nih.govsemanticscholar.org Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are particularly effective at mineralizing nitroaromatic compounds like 2,4-dinitrotoluene under aerobic conditions. nih.govsemanticscholar.org Many aerobic bacteria have also been identified that can use nitroaromatic compounds as their sole source of carbon, nitrogen, and energy for growth. mdpi.com

Table 2: Microorganisms Involved in the Degradation of Nitroaromatic Compounds

Microorganism Type Compound(s) Degraded Condition
Pseudomonas spp. Bacterium Nitrobenzene, Nitrotoluenes, Nitrobenzoates Aerobic
Comamonas spp. Bacterium Nitrobenzene, Nitrophenols Aerobic
Acidovorax spp. Bacterium Nitrobenzene Aerobic
Desulfovibrio spp. Bacterium Dinitrotoluenes, Trinitrotoluene (TNT) Anaerobic
Clostridium spp. Bacterium Trinitrotoluene (TNT) Anaerobic

Enzymatic Degradation Processes (e.g., Dioxygenases)

The biodegradation of nitroaromatic compounds is mediated by specific enzymes that catalyze the initial transformation steps.

Nitroreductases: These are flavoenzymes that catalyze the NAD(P)H-dependent reduction of the nitro group. oup.com They are central to the reductive pathways in both anaerobic and many aerobic microbes. mdpi.com There are two main types: oxygen-insensitive (Type I) nitroreductases, which reduce the nitro group in two-electron steps to form nitroso and hydroxylamino intermediates, and oxygen-sensitive (Type II) enzymes, which perform a single-electron reduction to form a nitro anion radical that is readily re-oxidized by oxygen in a futile cycle. oup.com

Oxygenases (Mono- and Dioxygenases): These enzymes are key to the oxidative degradation of nitroaromatics under aerobic conditions. mdpi.com They incorporate one (monooxygenase) or two (dioxygenase) atoms of molecular oxygen into the aromatic ring, typically forming hydroxylated intermediates. nih.gov This hydroxylation destabilizes the aromatic ring and can lead to the spontaneous elimination of the nitro group as nitrite. nih.govsemanticscholar.org For example, nitrobenzene dioxygenase can convert nitrobenzene into catechol, a key intermediate for ring cleavage.

Table 3: Key Enzyme Classes in Nitroaromatic Biodegradation

Enzyme Class Mechanism of Action Typical Products
Nitroreductases Reduction of the nitro group (-NO2) Nitroso (-NO), Hydroxylamino (-NHOH), Amino (-NH2) derivatives
Monooxygenases Incorporation of one oxygen atom, leading to hydroxylation and removal of the nitro group Hydroxylated aromatics (e.g., nitrophenols), Nitrite (NO2-)

Ring Cleavage Mechanisms and Metabolite Formation

The ultimate goal of biodegradation is the complete mineralization of the compound to carbon dioxide, water, and mineral salts. This requires the cleavage of the aromatic ring.

The initial enzymatic attack, whether reductive or oxidative, transforms the nitroaromatic compound into key metabolites. The reductive pathway yields aminoaromatic compounds (e.g., aminobenzofuran), while the oxidative pathway yields hydroxylated compounds (e.g., catechols). nih.gov

These hydroxylated intermediates, particularly catechols and their derivatives, are the substrates for ring-cleavage dioxygenase enzymes. These enzymes cleave the C-C bond of the aromatic ring between the two hydroxyl groups (ortho or intradiol cleavage) or adjacent to one of the hydroxyl groups (meta or extradiol cleavage). This ring fission event produces aliphatic intermediates, such as muconic acid or hydroxymuconic semialdehyde derivatives. These linear, organic acid intermediates can then be readily metabolized by the cell's central metabolic pathways (e.g., the Krebs cycle), leading to the complete degradation of the original pollutant. oup.com

Recalcitrance and Environmental Persistence of Nitroaromatic Compounds

Nitroaromatic compounds are a class of chemicals known for their resistance to environmental degradation, a property termed recalcitrance. This persistence is a direct consequence of their chemical structure. The presence of one or more nitro (–NO₂) groups on the aromatic ring significantly influences the compound's stability and reactivity.

The primary reason for their recalcitrance lies in the electron-withdrawing nature of the nitro group. This feature, combined with the inherent stability of the aromatic ring, makes nitroaromatic compounds resistant to the common initial step in the breakdown of many aromatic pollutants: oxidative degradation. The electron-deficient aromatic system is less susceptible to attack by the oxygenase enzymes that microorganisms typically use to break down aromatic rings. This inherent resistance to microbial action is a key factor in their environmental persistence.

Furthermore, the recalcitrance of these compounds is often compounded by their toxicity to the very microorganisms that could potentially degrade them. Many nitroaromatic compounds exhibit acute toxicity and mutagenicity, which can inhibit the metabolic activity of soil and water microorganisms, further slowing down their natural attenuation. Consequently, these compounds can accumulate in soil and groundwater, leading to long-term contamination. Due to these characteristics, many nitroaromatic compounds are classified as priority pollutants by environmental protection agencies.

The structural characteristics that contribute to the persistence of nitroaromatic compounds are summarized below:

Structural FeatureContribution to Recalcitrance
Aromatic Ring Inherently high stability due to delocalized π-electrons.
Nitro (–NO₂) Group Strong electron-withdrawing nature deactivates the ring towards electrophilic attack, particularly oxidative cleavage by microbial enzymes.
Symmetry & Substitution The number and position of nitro groups can increase stability and resistance to degradation. For example, multiply nitrated aromatics are generally more recalcitrant than singly nitrated ones.

Influence of Environmental Conditions on Degradation

The degradation of nitrobenzofuran derivatives and other nitroaromatic compounds, while slow, is governed by a complex interplay of various environmental factors. These conditions can significantly influence the rate and pathway of both biological and non-biological (abiotic) degradation processes.

Abiotic Factors:

Photodegradation: Sunlight can be a significant factor in the abiotic degradation of some nitroaromatic compounds. Direct photolysis occurs when the molecule absorbs solar radiation, leading to its breakdown. For instance, studies on the nitrofuran derivative nitrofurantoin have shown rapid degradation under simulated solar radiation. The rate of photodegradation can be much faster in natural waters compared to pure water, as naturally occurring substances like humic acids can act as photosensitizers, accelerating the process.

pH: The acidity or alkalinity of the environment plays a critical role. The pH can affect the chemical stability of the compound, influencing hydrolysis rates. For many microbial degradation processes, a neutral to slightly alkaline pH range (typically 6.5 to 8.0) is optimal for the enzymatic activity required for breakdown. Extreme pH values, either highly acidic or alkaline, can inhibit bacterial growth and slow degradation.

Temperature: Temperature directly impacts the rate of chemical reactions and microbial metabolism. Generally, an increase in temperature will increase the rate of both abiotic hydrolysis and microbial degradation, up to an optimal point for the specific microorganisms involved. For many soil and water bacteria capable of degrading aromatic compounds, the optimal temperature range is between 25°C and 37°C. Lower temperatures significantly slow down or halt biodegradation.

Biotic Factors:

Microbial Populations: The presence of specific microorganisms with the necessary enzymatic machinery is the most critical factor for biodegradation. Bacteria and fungi have evolved diverse pathways to break down nitroaromatic compounds, often using them as a source of carbon, nitrogen, or energy. Degradation can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, though the pathways and end products differ.

Oxygen Availability: The presence or absence of oxygen determines the primary degradation pathway. Aerobic degradation often involves oxygenases that incorporate oxygen into the aromatic ring, leading to ring cleavage. Anaerobic degradation typically begins with the reduction of the nitro group to an amino group (–NH₂), which can then be further metabolized.

Co-substrates and Nutrients: The presence of other organic compounds (co-substrates) can enhance the degradation of recalcitrant molecules, a process known as cometabolism. For example, the presence of more easily degradable carbon sources like glucose can stimulate microbial activity, leading to the faster breakdown of the target nitroaromatic compound. The ratio of carbon to nitrogen (C/N ratio) is also crucial for maintaining a healthy microbial population capable of effective bioremediation.

The table below illustrates the influence of pH and temperature on the degradation of carbofuran, a pesticide containing a benzofuran (B130515) structure, by specific bacterial strains, demonstrating the importance of these parameters.

ParameterConditionDegradation EfficiencyBacterial Strain(s)
pH 5.0Restricted Growth/Low DegradationEnterobacter sp.
7.0Optimal Growth/Maximum DegradationEnterobacter sp., Aminobacter aminovorans, Mesorhizobium sp.
6.0 - 8.0Effective Degradation RangePseudomonas putida
Temperature 27.5 - 32 °COptimal DegradationPseudomonas putida
37 °COptimal Growth/Maximum DegradationEnterobacter sp., Aminobacter aminovorans, Mesorhizobium sp.

Viii. Future Directions in 2,3 Dimethyl 5 Nitrobenzofuran Research

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and cost-effective methods for synthesizing 2,3-Dimethyl-5-nitrobenzofuran. While classical methods may exist, modern synthetic chemistry emphasizes sustainability.

Key areas for exploration could include:

Catalytic Strategies : Investigation into novel catalytic systems could provide higher yields and selectivity. This includes exploring palladium-on-carbon (Pd/C) catalysts, which have been used for the synthesis of other benzofuran (B130515) derivatives and can often be recycled and reused multiple times. chemistryviews.org Other strategies could involve palladium-copper-based catalysts or rhodium-mediated catalysis to construct the benzofuran core. nih.gov

Green Chemistry Approaches : The principles of green chemistry will be central to future synthetic developments. This involves using less hazardous solvents, reducing energy consumption, and minimizing waste. ucsb.edu For instance, developing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. rsc.org

Photochemical and Electrochemical Methods : Light-mediated and electrochemical syntheses are gaining traction as sustainable alternatives to traditional thermal methods. nih.gov A visible light-mediated approach, which has been successfully used for synthesizing 2,3-dihydrobenzofuran chalcogenides under mild conditions, could be adapted for this compound. mdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Strategies for Benzofurans

Method Catalyst/Mediator Key Advantages Potential Application to this compound Reference
Palladium-Catalyzed Cyclization Pd/C Reusable catalyst, good yields, tolerates various functional groups. Efficient cyclization of a suitable substituted allyl-phenol precursor. chemistryviews.org
Visible Light-Mediated Cyclization I2/SnCl2 with Blue LED Mild reaction conditions, avoids harsh reagents, high functional group tolerance. Formation of the benzofuran ring via oxyselenocyclization of a precursor. mdpi.com
Relay Rhodium Catalysis Rh-based catalyst Chemodivergent synthesis, high yields for substrates with electron-donating groups. Arylation and subsequent cyclization of appropriate precursors. nih.gov
Electrochemical Synthesis Seleniranium intermediate Avoids bulk chemical oxidants, precise control over reaction conditions. Could be explored for the final cyclization step. nih.gov

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Future mechanistic studies could involve:

Computational Modeling : Quantum mechanics and density functional theory (DFT) calculations can provide deep insights into reaction pathways, transition states, and regioselectivity. wuxiapptec.com Such studies can help explain why certain isomers are formed preferentially during synthesis and guide the design of more selective reactions.

Kinetic Studies : Detailed kinetic analysis of synthetic reactions can help elucidate the rate-determining steps and the influence of various parameters like temperature, concentration, and catalyst loading.

Isotopic Labeling : Using isotopically labeled starting materials can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

For example, in acid-catalyzed cyclizations common in benzofuran synthesis, computational analysis of intermediate structures like oxonium ions can predict the regioselectivity of the ring-closing step, which could be critical in selectively forming the 2,3-dimethyl substitution pattern. wuxiapptec.com

Exploration of New Derivatization Reactions for Specific Applications

The functional groups on this compound—the nitro group and the benzofuran core—offer multiple sites for derivatization to create novel compounds with tailored properties.

Prospective research in this area includes:

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group, which is a versatile synthetic handle. This amino-derivative could then be used to synthesize a wide range of amides, sulfonamides, or be used in coupling reactions to build larger, more complex molecules. The resulting 5-amino-2,3-dimethylbenzofuran could serve as a precursor for compounds with potential biological activity. nih.gov

Electrophilic Aromatic Substitution : The benzofuran ring can undergo electrophilic substitution reactions. Future work could explore halogenation, acylation, or sulfonation to introduce new functional groups onto the aromatic part of the molecule, further diversifying the range of accessible derivatives.

Coupling Reactions : The development of methods to functionalize the benzofuran core via modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) would be a significant advancement, allowing for the attachment of various aryl, alkyl, or alkynyl groups. nih.govnih.gov

The synthesis of new derivatives is often aimed at exploring biological activities, such as anticancer or antimicrobial properties, which are common among benzofuran-containing molecules. mdpi.comresearchgate.net

Refinements in Analytical Methodologies for Complex Matrices

As new derivatives are synthesized and potential applications are explored, robust and sensitive analytical methods will be required for their detection, quantification, and characterization, especially in complex biological or environmental samples.

Future directions in analytical methodology could focus on:

Chromatographic Techniques : The development of advanced high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods will be essential. nih.gov This includes the use of novel stationary phases, such as chiral stationary phases, to separate potential stereoisomers if chiral centers are introduced during derivatization. nih.govnih.gov

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) will be crucial for the unambiguous identification of this compound and its derivatives. mdpi.com Coupling liquid chromatography with mass spectrometry (LC-MS) will be a powerful tool for analyzing complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard for structural elucidation, advanced NMR techniques like quantitative NMR (Q-NMR) could be developed for precise purity assessments without the need for identical reference standards. libretexts.org

Spectroscopic Fluorogenic Reagents : For specific detection applications, derivatization strategies could be employed to attach a fluorophore to the molecule. Nitrobenzofurazan derivatives, for example, are well-known for their fluorescence and are used to label amines, a potential derivative of this compound. mdpi.com This could enable highly sensitive detection in biological systems. researchgate.net

Table 2: Potential Analytical Techniques for Future Research

Technique Application Rationale/Future Refinement Reference
HPLC/UPLC Purity assessment, quantification, separation of isomers. Development of methods using chiral stationary phases to resolve enantiomers of derivatives. nih.govnih.gov
LC-MS/MS Identification and quantification in complex matrices (e.g., plasma, tissue). Creation of sensitive and selective methods for metabolic or pharmacokinetic studies. mdpi.com
High-Resolution MS Exact mass measurement for structure confirmation. Unambiguous formula determination of novel synthetic derivatives. mdpi.com
Q-NMR Absolute quantification and purity determination. Establishing a primary analytical standard for this compound without requiring an isotopically labeled internal standard. libretexts.org
Fluorescence Spectroscopy Highly sensitive detection. Derivatization of the amino-analogue with a fluorogenic reagent (e.g., NBD-Cl) for trace-level detection. mdpi.comresearchgate.net

Table of Compounds Mentioned

Compound Name
This compound
5-amino-2,3-dimethylbenzofuran

Q & A

Q. What are the common synthetic routes for preparing 2,3-dimethyl-5-nitrobenzofuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nitration of a pre-functionalized benzofuran core. For example, a dihydrobenzofuran precursor can be nitrated using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize side reactions. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce substituents prior to nitration . Solvent choice (e.g., hexafluoropropanol) can enhance regioselectivity and reduce byproducts . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity products.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl groups at C2/C3, nitro at C5) via chemical shifts and coupling constants. Aromatic protons typically appear downfield (δ 7.0–8.5 ppm) .
  • LCMS : Verify molecular ion peaks ([M+H]⁺) and monitor purity. High-resolution mass spectrometry (HRMS) resolves isotopic patterns.
  • IR Spectroscopy : Identify nitro (∼1520 cm⁻¹, asymmetric stretching) and furan ring (∼1600 cm⁻¹) vibrations .

Q. How does the nitro group at the 5-position influence the compound’s reactivity in electrophilic or nucleophilic substitution reactions?

  • Methodological Answer : The nitro group is a strong electron-withdrawing substituent, directing further electrophilic attacks to meta/para positions. In nucleophilic aromatic substitution (SNAr), it activates the ring under basic conditions (e.g., amination with NH₃ in DMF at 100°C). However, steric hindrance from adjacent methyl groups may slow reactivity, necessitating harsher conditions or catalysts like CuI .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict the regioselectivity of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) maps visualize electron density. These methods explain observed regioselectivity in SNAr or Diels-Alder reactions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for benzofuran functionalization?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or substrate purity. Systematic kinetic studies (e.g., variable-time NMR monitoring) under standardized conditions (temperature, solvent, catalyst) are essential. For example, Pd(PPh₃)₄ may outperform PEPPSI-iPr in polar aprotic solvents due to better stabilization of intermediates .

Q. What strategies mitigate polymorphism issues during crystallization of nitrobenzofuran derivatives?

  • Methodological Answer : Polymorphism is influenced by solvent polarity and cooling rates. Slow evaporation from dichloromethane/hexane mixtures often yields stable monoclinic forms. Differential Scanning Calorimetry (DSC) and X-ray crystallography identify polymorphs. Seeding with pre-characterized crystals ensures reproducibility .

Q. How do structural modifications (e.g., methyl groups, nitro position) affect the compound’s bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Methyl groups enhance lipophilicity (logP ↑) and metabolic stability, while the nitro group modulates electron density for target binding. In vitro assays (e.g., enzyme inhibition) paired with CoMFA/CoMSIA models quantify contributions of substituents. For example, 5-nitro positioning improves binding to aromatic pockets in kinase targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.